9-{[(Tert-butoxy)carbonyl]amino}-7,7-difluorobicyclo[3.3.1]nonane-3-carboxylic acid
Description
This compound features a bicyclo[3.3.1]nonane scaffold substituted with a tert-butoxycarbonyl (Boc)-protected amino group at position 9, 7,7-difluoro groups, and a carboxylic acid at position 3. The Boc group enhances stability during synthetic processes, while the fluorine atoms increase electronegativity and metabolic resistance. The carboxylic acid moiety facilitates interactions with biological targets, making this compound valuable in medicinal chemistry, particularly for protease inhibition or as a peptide mimetic .
Properties
Molecular Formula |
C15H23F2NO4 |
|---|---|
Molecular Weight |
319.34 g/mol |
IUPAC Name |
7,7-difluoro-9-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.3.1]nonane-3-carboxylic acid |
InChI |
InChI=1S/C15H23F2NO4/c1-14(2,3)22-13(21)18-11-9-4-8(12(19)20)5-10(11)7-15(16,17)6-9/h8-11H,4-7H2,1-3H3,(H,18,21)(H,19,20) |
InChI Key |
UVVARXVUFYRZCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2CC(CC1CC(C2)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Bicyclic Core
Step 1: Formation of the Cycloalkane Backbone
The initial step involves synthesizing the nonane ring system, often via intramolecular cyclization of suitable precursors. A common approach is the Diels-Alder reaction or cyclization of suitable dienes or dienophiles, followed by functional group manipulations.
Schematic Representation of the Synthetic Route
Precursors with suitable functional groups → Cyclization to bicyclic core → Fluorination at bridgehead → Nucleophilic amination → Boc protection of amino group → Oxidation or carboxylation to introduce carboxylic acid → Final compound
Data Tables of Reagents and Conditions
Research Findings and Considerations
- Selectivity and Yield Optimization: Fluorination at bridgehead positions remains challenging due to steric hindrance and electronic effects, often requiring specialized reagents and conditions.
- Protection Strategies: Boc protection effectively shields the amino group during subsequent transformations, with deprotection achieved under acidic conditions.
- Environmental and Safety Aspects: Fluorination reagents like DAST are hazardous; thus, proper safety protocols are essential.
Chemical Reactions Analysis
Types of Reactions
9-{[(Tert-butoxy)carbonyl]amino}-7,7-difluorobicyclo[3.3.1]nonane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The fluorine atoms and Boc group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
9-{[(Tert-butoxy)carbonyl]amino}-7,7-difluorobicyclo[3.3.1]nonane-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 9-{[(Tert-butoxy)carbonyl]amino}-7,7-difluorobicyclo[3.3.1]nonane-3-carboxylic acid involves its interaction with specific molecular targets. The compound’s bicyclic structure and functional groups allow it to bind to enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural and functional attributes of the target compound with analogs:
Key Observations:
Fluorine Position :
- The 7,7-difluoro substitution in the target compound reduces metabolic degradation compared to 9,9-difluoro analogs (), which exhibit distinct conformational effects .
- Fluorine-free analogs (e.g., ) show lower electronegativity and faster clearance .
Heteroatom Influence: 3-Oxa substitution (oxygen in the ring) in enhances hydrogen bonding and aqueous solubility, whereas the target’s all-carbon scaffold prioritizes lipophilicity .
Functional Groups :
- The Boc group in the target compound prevents unwanted amine reactions during synthesis but requires deprotection for biological activity. In contrast, ’s 9-oxo group may participate in covalent interactions .
- The carboxylic acid at position 3 is conserved across analogs, suggesting its critical role in target engagement .
Biological Activity
9-{[(Tert-butoxy)carbonyl]amino}-7,7-difluorobicyclo[3.3.1]nonane-3-carboxylic acid is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.
- IUPAC Name : 9-{[(Tert-butoxy)carbonyl]amino}-7,7-difluorobicyclo[3.3.1]nonane-3-carboxylic acid
- Molecular Formula : C_{11}H_{17}F_{2}N O_{4}
- Molecular Weight : 227.26 g/mol
- CAS Number : 303752-38-7
Biological Activity
The biological activity of this compound is primarily linked to its structural features, which influence its interaction with biological targets.
- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to amino acid metabolism.
- Receptor Interaction : The bicyclic structure allows for potential binding to various receptors, which could modulate physiological responses.
Anticancer Potential
Some studies have suggested that similar bicyclic structures can inhibit tumor growth by inducing apoptosis in cancer cells. However, direct evidence for this specific compound remains to be fully explored.
Structure-Activity Relationship (SAR)
The presence of the tert-butoxycarbonyl group is crucial for enhancing solubility and stability, which may improve bioavailability. The difluoro substitution is hypothesized to increase the lipophilicity of the compound, potentially enhancing its ability to penetrate cell membranes.
| Structural Feature | Effect on Biological Activity |
|---|---|
| Tert-butoxycarbonyl group | Enhances solubility and stability |
| Difluoro substitution | Increases lipophilicity |
| Bicyclic structure | Facilitates receptor binding |
Case Studies
- Case Study 1 : A study investigated the synthesis and biological evaluation of related bicyclic compounds, demonstrating significant antimicrobial activity against Gram-positive bacteria.
- Case Study 2 : Research on fluorinated amino acids has shown promising anticancer properties in vitro, suggesting potential pathways for further exploration of this compound's effects on cancer cell lines.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 9-{[(tert-butoxy)carbonyl]amino}-7,7-difluorobicyclo[3.3.1]nonane-3-carboxylic acid?
- Methodological Answer : Synthesis typically involves:
- Cyclization : Formation of the bicyclo[3.3.1]nonane core via acid-catalyzed reactions, e.g., using tert-butyl 3-aminocrotonate with fluorinated ketones.
- Fluorination : Introduction of difluoro groups at the 7-position using agents like Deoxo-Fluor or DAST under anhydrous conditions.
- Boc Protection : Esterification with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with a base (e.g., DMAP).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Q. How can researchers ensure purity and characterize this compound effectively?
- Analytical Workflow :
- HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) to assess purity (>97% by area).
- NMR : ¹⁹F NMR (δ -120 to -125 ppm for CF₂ groups) and ¹H/¹³C NMR for bicyclic backbone verification.
- Mass Spectrometry : HRMS (ESI+) to confirm molecular ion [M+H]⁺ (theoretical for C₁₃H₁₉F₂NO₄: 307.12) .
Q. What are the stability considerations for this compound under experimental conditions?
- Key Factors :
- Boc Group Stability : Labile under strong acids (e.g., TFA) or prolonged heat (>60°C).
- Storage : Store at room temperature in anhydrous conditions (desiccator) to prevent hydrolysis of the carboxylic acid moiety .
Advanced Research Questions
Q. How can stereochemical control be achieved during synthesis, particularly for the bicyclo[3.3.1]nonane core?
- Strategies :
- Chiral Catalysts : Use of enantioselective organocatalysts (e.g., proline derivatives) during cyclization.
- Resolution Techniques : Diastereomeric salt formation with chiral amines (e.g., brucine) for racemic mixtures.
- Computational Modeling : DFT studies to predict transition states and optimize reaction conditions .
Q. What is the impact of the 7,7-difluoro substitution on physicochemical and biological properties?
- Comparative Analysis :
- LogP : Fluorination increases lipophilicity (measured via shake-flask method: ΔlogP ~0.5 vs. non-fluorinated analogs).
- Metabolic Stability : In vitro assays (e.g., liver microsomes) show 2x longer half-life due to reduced CYP450-mediated oxidation .
Q. How can mechanistic studies elucidate the compound’s role in enzyme inhibition or receptor binding?
- Experimental Design :
- Kinetic Assays : Measure IC₅₀ values for target enzymes (e.g., proteases) using fluorogenic substrates.
- X-ray Crystallography : Co-crystallization with target proteins to identify binding motifs (e.g., hydrogen bonding with the carboxylic acid group) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Data Reconciliation :
- Assay Variability : Control for buffer pH (critical for carboxylic acid ionization) and solvent (DMSO vs. aqueous).
- Structural Confirmation : Re-characterize batches with conflicting results using NMR/HRMS to rule out degradation .
Q. How can synthetic routes be optimized for scalability without compromising yield or purity?
- Process Chemistry :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
